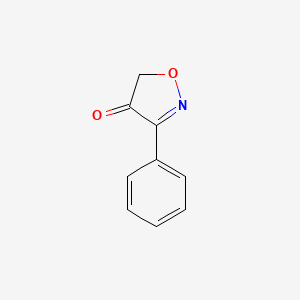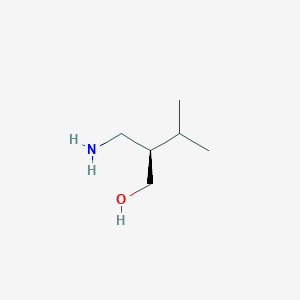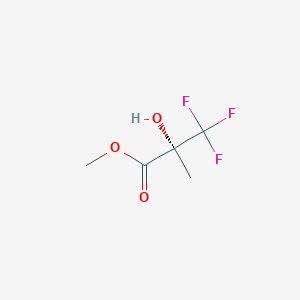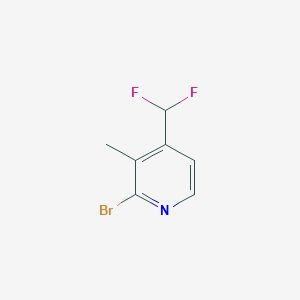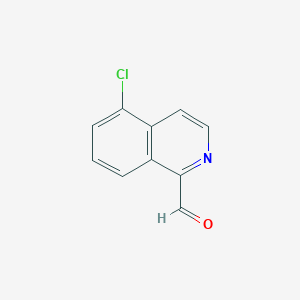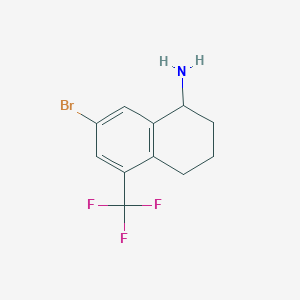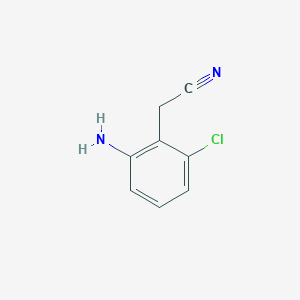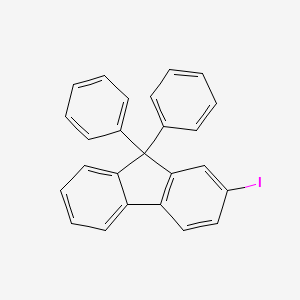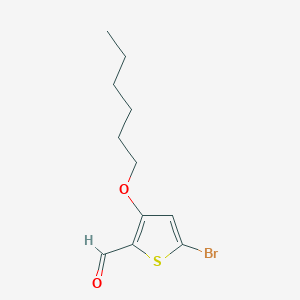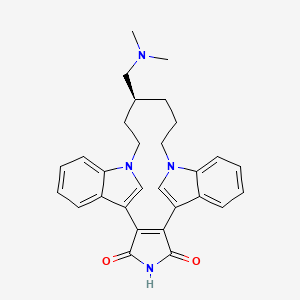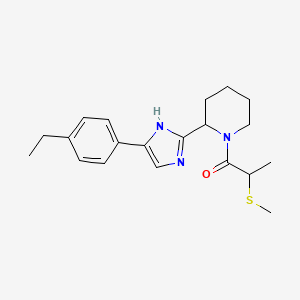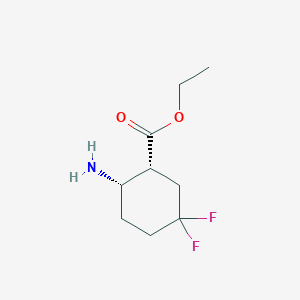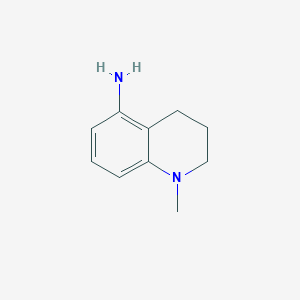
1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is an organic compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions typically include:
Temperature: 100°C
Catalyst: Aqueous hydrochloric acid
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods: Industrial production of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine often involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: It modulates dopamine and glutamate neurotransmission, providing neuroprotective effects.
Enzyme Inhibition: Acts as a reversible inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Free Radical Scavenging: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group at the nitrogen atom. It also exhibits neuroprotective properties but with different potency and mechanisms.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities and therapeutic potential.
Quinoline: An oxidized form of tetrahydroquinoline, with distinct chemical properties and applications.
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine stands out due to its unique combination of neuroprotective, antioxidant, and enzyme inhibitory properties, making it a promising candidate for further research and development in various fields.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydro-2H-quinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7,11H2,1H3 |
InChI-Schlüssel |
BKMVHCVGRXUSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C(C=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


